N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide
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Overview
Description
N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide is an organic compound that features a cyclopropane ring attached to a carboxamide group, with a 4-bromobenzyl substituent on the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide typically involves the reaction of 4-bromobenzylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. Continuous flow reactors and automated systems can be employed to enhance the scalability and reproducibility of the synthesis process .
Types of Reactions:
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents like Oxone or potassium permanganate in acetonitrile are commonly used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions under mild conditions.
Major Products:
Oxidation: 4-Bromobenzaldehyde, 4-Bromobenzoic acid.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to antimicrobial or anticancer effects . Molecular docking studies have revealed that these compounds can bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
- 4-Bromobenzyl bromide
- 4-Fluorobenzyl bromide
- 4-Iodobenzyl bromide
- 4-Nitrobenzyl bromide
- 4-Methylbenzyl bromide
- 2-Bromobenzyl bromide
- 4-(Trifluoromethyl)benzyl bromide
- 4-Chlorobenzyl bromide
- 3-Methoxybenzyl bromide
- 3-Bromobenzyl bromide
- 4-tert-Butylbenzyl bromide
Uniqueness: N-(4-Bromobenzyl)-N-methylcyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and distinct steric properties to the molecule. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for developing new drugs and materials .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-14(12(15)10-4-5-10)8-9-2-6-11(13)7-3-9/h2-3,6-7,10H,4-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEYSANZEMHQGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Br)C(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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